2-((5-(4-(3,4-Dimethylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
This compound appears to contain several functional groups and structural elements common in medicinal chemistry, including a piperazine ring, a thiadiazole ring, and a benzoyl group. These components are often found in biologically active molecules and could potentially confer various properties depending on their arrangement and the specific substitutions present .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the piperazine ring is often involved in reactions with acids and bases, while the thiadiazole ring can participate in various substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of polar or nonpolar regions could affect properties like solubility, melting point, and stability .Scientific Research Applications
Synthesis and Biological Activities
A study highlights the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, exploring their inhibitory effects on Xanthomonas campestris and antiviral activity against tobacco mosaic virus, indicating potential agricultural applications (Z. Xia, 2015).
Anticholinesterase Activity
Another research avenue is the evaluation of benzothiazole derivatives bearing piperazine and thiocarbamate moieties for anticholinesterase properties, suggesting potential therapeutic applications in neurodegenerative diseases (U. Mohsen et al., 2014).
Antitumor and Antioxidant Evaluation
Compounds with 1,3,4-thiadiazole structures have been evaluated for their antitumor and antioxidant activities. This research indicates their potential as candidates for cancer treatment and their role in oxidative stress mitigation (W. Hamama et al., 2013).
Microbiological Activities
The synthesis of thiadiazolyl derivatives based on fatty acids and their evaluation for antimicrobial activities showcase the potential use of such compounds in creating nonionic surfactants with biomedical applications (Abdelmotaal Abdelmajeid et al., 2017).
Leishmanicidal Activity
Research into 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives demonstrates significant leishmanicidal activity against Leishmania major promastigotes, suggesting potential for treating parasitic infections (A. Foroumadi et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[5-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S2/c1-11-3-4-13(9-12(11)2)15(24)21-5-7-22(8-6-21)16-19-20-17(26-16)25-10-14(18)23/h3-4,9H,5-8,10H2,1-2H3,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCYVTIGHLRMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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